molecular formula C12H18ClFN2 B7897774 1-(2-Fluoro-benzyl)-3-methyl-piperazine hydrochloride

1-(2-Fluoro-benzyl)-3-methyl-piperazine hydrochloride

Cat. No.: B7897774
M. Wt: 244.73 g/mol
InChI Key: LIPJGGYDCYXEBY-UHFFFAOYSA-N
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Description

1-(2-Fluoro-benzyl)-3-methyl-piperazine hydrochloride is a chemical compound that belongs to the class of piperazines. It is characterized by the presence of a fluorobenzyl group attached to a piperazine ring, which is further substituted with a methyl group. This compound is often used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-benzyl)-3-methyl-piperazine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with 3-methylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-benzyl)-3-methyl-piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products with new functional groups replacing the fluorobenzyl group.

Scientific Research Applications

1-(2-Fluoro-benzyl)-3-methyl-piperazine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-benzyl)-3-methyl-piperazine hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The fluorobenzyl group enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro Methylbenzylpiperazine: Similar in structure but lacks the methyl group on the piperazine ring.

    Fluoroimidazoles: Contain a fluorine atom but have a different core structure.

Uniqueness

1-(2-Fluoro-benzyl)-3-methyl-piperazine hydrochloride is unique due to the presence of both the fluorobenzyl and methyl groups, which confer specific chemical and biological properties. This combination enhances its utility in various research and industrial applications compared to other similar compounds.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.ClH/c1-10-8-15(7-6-14-10)9-11-4-2-3-5-12(11)13;/h2-5,10,14H,6-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPJGGYDCYXEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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